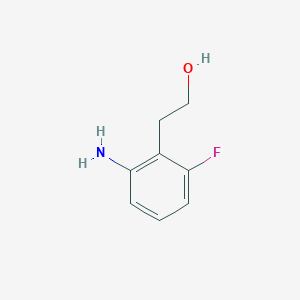

2-(2-Amino-6-fluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-6-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEQBCHWVVZYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657783 | |

| Record name | 2-(2-Amino-6-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132715-66-3 | |

| Record name | 2-(2-Amino-6-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Amino-6-halophenyl)ethanol Derivatives for Researchers and Drug Development Professionals

Senior Application Scientist Introduction: In the landscape of pharmaceutical research and development, halogenated anilines and their derivatives represent a cornerstone class of molecules. Their unique electronic properties and steric profiles make them invaluable synthons for a diverse array of therapeutic agents. This technical guide addresses the chemical properties of 2-(2-Amino-6-fluorophenyl)ethanol. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant scarcity of specific data for this exact molecule.

Therefore, this guide will provide an in-depth analysis of the closely related and better-documented analogue, 2-(2-Amino-6-chlorophenyl)ethanol , as a primary reference. By examining its known chemical properties, synthesis, and reactivity, we can extrapolate and provide expert insights into the likely characteristics of the target fluoro-analogue. This comparative approach, supplemented with data from other structurally similar fluorinated compounds, offers a robust foundational understanding for researchers navigating this chemical space.

Core Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of 2-(2-Amino-6-chlorophenyl)ethanol and Related Analogues

| Property | 2-(2-Amino-6-chlorophenyl)ethanol | (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride | (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol |

| CAS Number | 100376-53-2[1][2] | 1269773-22-9[3] | 496856-52-1[4] |

| Molecular Formula | C₈H₁₀ClNO[1][2] | C₈H₁₁ClFNO[3] | C₈H₉ClFNO[4] |

| Molecular Weight | 171.62 g/mol [1][2] | 191.63 g/mol [3] | 189.62 g/mol [4] |

| Appearance | Solid | Not specified | Not specified |

| Storage | Not specified | Room temperature[3] | Keep in dark place, inert atmosphere, 2-8°C[4] |

Expert Analysis on the Fluoro-Analogue: The substitution of a chlorine atom with fluorine is expected to introduce significant changes in the physicochemical properties of this compound. Fluorine's high electronegativity and smaller atomic radius compared to chlorine will likely lead to:

-

Lower Molecular Weight: Approximately 155.17 g/mol .

-

Altered Polarity and Intermolecular Interactions: The C-F bond is more polar than the C-Cl bond, which could influence melting point, boiling point, and solubility.

-

Modified Lipophilicity (logP): The replacement of chlorine with fluorine generally increases lipophilicity, which is a critical parameter in drug design for cell membrane permeability.

Synthesis and Reactivity

The synthesis of 2-(2-amino-6-halophenyl)ethanol derivatives typically involves the reduction of a corresponding carbonyl compound. A plausible synthetic route is outlined below.

Caption: Plausible synthetic route to this compound.

Causality in Experimental Choices:

-

Starting Material: 2-Amino-6-fluorobenzoic acid is a commercially available starting material.

-

Reduction: The use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is crucial for the reduction of the ester to the primary alcohol.

-

Reaction Conditions: Anhydrous conditions are essential when working with LiAlH₄ to prevent its violent reaction with water.

The amino and hydroxyl groups in this compound are the primary sites of reactivity. The amino group can act as a nucleophile in reactions such as acylation and alkylation. The hydroxyl group can undergo esterification and etherification. The aromatic ring can participate in electrophilic substitution reactions, with the positions of substitution directed by the activating amino group and the deactivating but ortho-, para-directing fluorine atom.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR:

-

Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically 6.5-7.5 ppm). The fluorine atom will cause splitting of the adjacent proton signals.

-

Ethanol Protons: The two methylene groups (-CH₂CH₂OH) will likely appear as triplets, with the one adjacent to the hydroxyl group being more downfield. The hydroxyl proton will be a broad singlet.

-

Amino Protons: The amino (-NH₂) protons will also appear as a broad singlet.

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Aliphatic Carbons: Two signals will be present for the ethanol side chain.

IR Spectroscopy:

-

N-H Stretch: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.[5]

-

O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹ for the alcohol.

-

C-F Stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Applications in Drug Development

Derivatives of 2-aminophenylethanol are important intermediates in the synthesis of various pharmaceuticals. For instance, 2-(2-Amino-6-chlorophenyl)ethanol is used in the production of benzodiazepine derivatives, which possess anxiolytic, anticonvulsant, and sedative properties.[1] The introduction of a fluorine atom can significantly modulate the pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. Therefore, this compound is a promising building block for the synthesis of novel drug candidates.

Caption: Role as a building block in drug development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, based on the hazard classifications of similar compounds like (2-Amino-6-chlorophenyl)methanol, it should be handled with care.[6]

Predicted Hazards:

-

Harmful if swallowed.[6]

-

Causes skin irritation.[6]

-

Causes serious eye irritation.[6]

-

May cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion and Future Outlook

This compound represents a molecule of significant interest for medicinal chemistry and drug discovery, largely due to the advantageous properties imparted by the fluorine atom. Although direct experimental data is currently lacking in the public domain, this in-depth analysis of its chloro-analogue and other related structures provides a solid, scientifically grounded framework for researchers. The predicted properties and synthetic pathways outlined in this guide offer a valuable starting point for the synthesis, characterization, and application of this promising building block. Further research is warranted to isolate and characterize this compound to fully unlock its potential in the development of next-generation therapeutics.

References

-

(PDF) 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol - ResearchGate. Available at: [Link]

-

2-(2-Amino-6-chlorophenyl)ethanol - MySkinRecipes. Available at: [Link]

-

(2-Amino-6-chlorophenyl)methanol | C7H8ClNO | CID 21925574 - PubChem. Available at: [Link]

-

2-(2-Amino-6-chlorophenyl)ethanol - Amerigo Scientific. Available at: [Link]

-

2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem. Available at: [Link]

- Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents.

-

2-Amino-6-fluorophenol | C6H6FNO | CID 643562 - PubChem. Available at: [Link]

-

Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. Available at: [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. Available at: [Link]

Sources

- 1. 2-(2-Amino-6-chlorophenyl)ethanol [myskinrecipes.com]

- 2. 2-(2-Amino-6-chlorophenyl)ethanol - Amerigo Scientific [amerigoscientific.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 496856-52-1|(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. (2-Amino-6-chlorophenyl)methanol | C7H8ClNO | CID 21925574 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Amino-6-fluorophenyl)ethanol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound 2-(2-Amino-6-fluorophenyl)ethanol. As a molecule that is not readily commercially available and lacks an assigned CAS number, this document serves as a foundational resource for researchers interested in its synthesis, purification, characterization, and potential applications. We present a proposed synthetic route, detailed analytical methodologies for structural confirmation, and a discussion of its potential utility in medicinal chemistry and drug development, drawing parallels with structurally related fluorinated aminophenylethanol derivatives.

Introduction and Molecular Structure

This compound is an aromatic amino alcohol featuring a phenyl ring substituted with both an amino and a fluoro group at positions 2 and 6, respectively, and an ethanol side chain at position 1. The presence of the fluorine atom is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀FNO

-

Molecular Weight: 155.17 g/mol

-

CAS Number: Not assigned.

The chemical structure of this compound is presented below:

(Note: Image is a representation of the structure based on the IUPAC name.)

Proposed Synthesis of this compound

Given the absence of a commercially available source for this compound, a de novo synthetic approach is necessary. A plausible and efficient synthetic route would involve the reduction of a suitable acetophenone precursor. A similar strategy has been successfully employed for the synthesis of other 2-amino-1-phenylethanol derivatives.[2]

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 2'-amino-6'-fluoroacetophenone. The key transformation is the reduction of the ketone functionality to a hydroxyl group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2'-Amino-6'-fluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-amino-6'-fluoroacetophenone (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to 0°C using an ice bath. To this stirring solution, add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethanol side chain, and the protons of the amino and hydroxyl groups. The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the presence of the fluorine atom and can give insights into its chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-F stretch | 1000-1400 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which should correspond to the calculated mass of C₈H₁₀FNO. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Potential Applications in Drug Development

While the specific biological activity of this compound has not yet been reported, its structural motifs suggest several potential applications in drug discovery and development.

Building Block for Novel Therapeutics

This compound can serve as a valuable building block for the synthesis of more complex molecules. The amino and hydroxyl groups provide reactive handles for further chemical modifications, allowing for its incorporation into a variety of molecular scaffolds.

Potential as a Bioactive Molecule

Fluorinated organic compounds often exhibit enhanced biological activity.[3] The introduction of a fluorine atom can improve metabolic stability by blocking sites of enzymatic oxidation and can also lead to stronger binding interactions with target proteins due to the high electronegativity of fluorine.[1] Structurally related aminophenylethanol derivatives have been investigated for a range of pharmacological activities, including as adrenergic receptor agonists and antagonists.

Precursor for Bioisosteric Replacements

The fluorinated phenyl ring in this compound can be used as a bioisostere for other aromatic systems in known drug molecules. This can lead to the development of new drug candidates with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This technical guide has outlined the fundamental information required for the synthesis, characterization, and exploration of this compound. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a standard organic chemistry laboratory. The analytical data obtained from the recommended characterization techniques will be crucial for confirming the structure and purity of this novel compound. The potential applications discussed herein provide a starting point for future research into the biological activities and therapeutic potential of this and related fluorinated amino alcohols.

References

-

Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications. [Link]

-

Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. PubMed. [Link]

-

Biologically Active Organofluorine Compounds. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(2-Amino-6-fluorophenyl)ethanol: Pathways and Methodologies

Foreword

The synthesis of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. 2-(2-Amino-6-fluorophenyl)ethanol is a valuable building block in this arena, offering a versatile scaffold for the development of novel therapeutics. This guide provides an in-depth exploration of plausible and scientifically robust synthetic pathways to this key intermediate, tailored for researchers and professionals in drug development. We will delve into the strategic considerations behind two primary synthetic routes, complete with detailed experimental protocols and an analysis of the critical process parameters.

Strategic Overview: Navigating the Synthesis

The synthesis of this compound presents a unique set of challenges, primarily stemming from the electronic properties of the fluorinated aromatic ring and the reactivity of the amino group. Two logical and convergent synthetic strategies emerge, each with its own merits and considerations:

-

Pathway 1: The Phenylacetic Acid Route: This pathway hinges on the synthesis of 2-amino-6-fluorophenylacetic acid as a key intermediate, followed by the reduction of the carboxylic acid functionality. This approach offers a direct route to the carbon backbone of the target molecule.

-

Pathway 2: The Benzaldehyde Route: This strategy involves the synthesis of 2-amino-6-fluorobenzaldehyde, followed by a Grignard reaction to introduce the two-carbon side chain. This pathway provides an alternative approach that can be advantageous depending on the availability of starting materials and desired scale.

A critical consideration in both pathways is the management of the reactive amino group. Its nucleophilic and basic nature can interfere with many of the reagents used in these syntheses. Therefore, the use of a suitable protecting group for the amine is a recurring and essential theme.

Pathway 1: Synthesis via Reduction of 2-Amino-6-fluorophenylacetic Acid

This pathway commences with the readily available 2-amino-6-fluorobenzoic acid and proceeds through the formation and subsequent reduction of the corresponding phenylacetic acid derivative.

Step-by-Step Experimental Protocol: Pathway 1

Part A: Synthesis of N-Boc-2-amino-6-fluorophenylacetic Acid

-

Protection of 2-Amino-6-fluorobenzoic Acid:

-

To a solution of 2-amino-6-fluorobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-amino-6-fluorobenzoic acid.

-

-

Arndt-Eistert Homologation:

-

Caution: Diazomethane is explosive and toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve N-Boc-2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction at room temperature for 2 hours, then concentrate under reduced pressure to obtain the crude acid chloride.

-

Dissolve the acid chloride in anhydrous diethyl ether and add it dropwise to a solution of diazomethane in diethyl ether at 0 °C.

-

Stir the reaction for 3 hours at 0 °C.

-

In a separate flask, prepare a slurry of silver oxide (0.1 eq) in water.

-

Slowly add the diazoketone solution to the silver oxide slurry and stir at room temperature overnight.

-

Filter the reaction mixture through Celite and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-amino-6-fluorophenylacetic acid.

-

Part B: Reduction and Deprotection

-

Reduction to N-Boc-2-(2-amino-6-fluorophenyl)ethanol:

-

Dissolve N-Boc-2-amino-6-fluorophenylacetic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 2.0-3.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-(2-amino-6-fluorophenyl)ethanol.

-

-

Deprotection to this compound:

-

Dissolve the N-Boc protected alcohol (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

| Parameter | Typical Range/Value | Justification |

| Amino Protection | Boc Anhydride | Provides a stable carbamate that is resistant to the conditions of the subsequent steps and is readily cleaved under acidic conditions. |

| Homologation Reagent | Arndt-Eistert (Diazomethane) | A classic and reliable method for one-carbon homologation of carboxylic acids. |

| Reducing Agent | BH3·THF or LiAlH4 | Borane is a chemoselective reagent for the reduction of carboxylic acids in the presence of other functional groups. Lithium aluminum hydride is a more powerful but less selective alternative. |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Provides clean and efficient cleavage of the Boc protecting group under mild conditions. |

Pathway 2: Synthesis via Grignard Reaction with 2-Amino-6-fluorobenzaldehyde

This alternative pathway utilizes a Grignard reaction to construct the ethanol side chain, offering a convergent approach to the target molecule.

Step-by-Step Experimental Protocol: Pathway 2

Part A: Synthesis of Protected 2-Amino-6-fluorobenzaldehyde

-

Protection of 2-Amino-6-fluorotoluene:

-

Dissolve 2-amino-6-fluorotoluene (1.0 eq) in a suitable solvent like acetic acid.

-

Add acetic anhydride (1.1 eq) and stir the mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-acetyl-2-amino-6-fluorotoluene.

-

-

Oxidation to N-Acetyl-2-amino-6-fluorobenzaldehyde:

-

A detailed procedure for a similar oxidation can be found in the literature for the synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene using chromyl chloride[1].

-

Caution: Chromyl chloride is a strong oxidizing agent and should be handled with care.

-

Alternatively, oxidation with potassium permanganate under controlled conditions can be explored.

-

Part B: Grignard Reaction and Deprotection

-

Grignard Reaction:

-

A general protocol for Grignard reactions with similar substrates is available[2].

-

To a solution of N-acetyl-2-amino-6-fluorobenzaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of methylmagnesium bromide (CH3MgBr, 1.2-1.5 eq) in THF dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate to yield the crude N-acetyl-2-(2-amino-6-fluorophenyl)ethanol.

-

-

Deprotection:

-

Dissolve the crude N-acetyl protected alcohol in a mixture of ethanol and aqueous hydrochloric acid.

-

Reflux the solution for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base such as sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, filter, and concentrate.

-

Purify by column chromatography to obtain the final product.

-

| Parameter | Typical Range/Value | Justification |

| Amino Protection | Acetyl Group | Provides a robust protecting group that is stable to the oxidative conditions and can be removed under acidic or basic hydrolysis. |

| Oxidizing Agent | Chromyl Chloride or KMnO4 | These are common reagents for the oxidation of benzylic methyl groups to aldehydes. |

| Grignard Reagent | Methylmagnesium Bromide | A standard and readily available Grignard reagent for the introduction of a methyl group, which upon reaction with the aldehyde forms the ethanol side chain. |

| Deprotection Condition | Acidic Hydrolysis | A common and effective method for the cleavage of an amide protecting group. |

Conclusion and Future Perspectives

The two synthetic pathways outlined in this guide provide robust and logical approaches to the synthesis of this compound. The choice between the phenylacetic acid reduction route and the benzaldehyde Grignard route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and the specific expertise and equipment available in the laboratory.

Further optimization of reaction conditions, particularly for the oxidation and Grignard steps in Pathway 2, could lead to improved yields and purity. Additionally, the exploration of alternative protecting groups for the amine may offer advantages in terms of ease of introduction and removal, as well as compatibility with a broader range of reaction conditions. As the demand for novel fluorinated building blocks in drug discovery continues to grow, the development of efficient and scalable syntheses for compounds like this compound will remain a critical area of research.

References

- Organic Syntheses Procedure for 2-amino-3-fluorobenzoic acid. (Note: While this is for a constitutional isomer, the general principles of the Sandmeyer-type reaction from the corresponding aniline are applicable.)

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

- Chem-Impex, Product Inform

- Benchchem Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.

- WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and deriv

- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Wikipedia, 2-Chloro-6-fluorobenzaldehyde.

Sources

An In-Depth Technical Guide to 2-(2-Amino-6-fluorophenyl)ethanol: Synthesis, Characterization, and Properties

Introduction: The Significance of Substituted Phenylethanolamines

The substituted 2-phenethylamine framework is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neurologically active drugs and therapeutic agents.[1] This scaffold is present in stimulants, empathogens, psychedelics, anorectics, bronchodilators, and antidepressants.[1] The addition of a β-hydroxyl group gives rise to the phenylethanolamine class, which includes critical neurotransmitters like norepinephrine and epinephrine, as well as a multitude of adrenergic receptor agonists and antagonists.[2] The precise biological activity of these molecules is exquisitely sensitive to the substitution pattern on the aromatic ring.

The introduction of a fluorine atom is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Specifically, the strategic placement of amino and fluoro groups on the phenyl ring can impart unique electronic and conformational properties, making compounds like 2-(2-Amino-6-fluorophenyl)ethanol intriguing targets for novel drug discovery programs.

This guide provides a comprehensive technical overview of this compound, a compound for which public data is sparse. Recognizing that researchers often encounter such novel structures, this document is structured as a practical guide to its synthesis, characterization, and property prediction, providing field-proven insights and methodologies.

Section 1: Physicochemical and Structural Properties

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Methodology/Rationale |

| Molecular Formula | C₈H₁₀FNO | - |

| Molecular Weight | 155.17 g/mol | - |

| Physical State | Likely a solid or viscous oil | Based on analogous aminophenylethanols. |

| Boiling Point | ~250-270 °C (at 760 mmHg) | Extrapolated from similar substituted phenylethanols. |

| Melting Point | 60-75 °C | Estimation based on structure; intramolecular H-bonding may affect crystal packing. |

| pKa (Acidic - OH) | ~14.5 | Predicted using QSAR models; typical for aliphatic alcohols.[5] |

| pKa (Basic - NH₂) | ~4.0 | Predicted using QSAR models; aniline pKa is ~4.6, ortho-fluoro substitution is electron-withdrawing, reducing basicity.[5] |

| logP | ~1.2 ± 0.3 | Calculated using QSAR algorithms; reflects moderate lipophilicity.[6] |

| Aqueous Solubility | Moderately Soluble | The presence of polar amino and hydroxyl groups suggests some water solubility, while the fluorophenyl ring provides lipophilic character. |

Section 2: Synthesis and Purification

A logical and efficient synthetic route is paramount for obtaining sufficient quantities of a novel compound for analysis. The proposed synthesis of this compound leverages a common and robust transformation: the reduction of a nitro group to an amine. This two-step approach begins with a commercially available starting material.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Part 2.1: Experimental Protocol - Synthesis

Causality Behind Experimental Choices: The selection of 2-fluoro-6-nitrotoluene as the starting material is based on its commercial availability.[7][8] The first step, a hydroxymethylation reaction, is a known transformation for activated methyl groups on a nitroaromatic ring.[7] The subsequent reduction of the nitro group is a classic and high-yielding reaction. Catalytic hydrogenation with Pd/C is chosen for its cleanliness and efficiency, though alternatives like SnCl₂ are effective if certain functional groups incompatible with hydrogenation are present.[4]

Step 1: Synthesis of 2-(2-Fluoro-6-nitrophenyl)ethanol

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-6-nitrotoluene (1.0 eq) and dimethylformamide (DMF).

-

Reaction: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) to the mixture. Stir at room temperature for 15 minutes.

-

Addition: Add paraformaldehyde (1.2 eq) to the flask.

-

Heating: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

-

Setup: Dissolve the crude 2-(2-fluoro-6-nitrophenyl)ethanol from the previous step in ethanol in a flask suitable for hydrogenation.

-

Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

-

Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., balloon or Parr shaker) while stirring vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude final product.

Part 2.2: Experimental Protocol - Purification

Rationale: The final product contains both a basic amine and a polar alcohol. Flash column chromatography on silica gel is an effective method for purification. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of non-polar impurities first, followed by the desired product.

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate mixture.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.

-

Elution: Begin elution with a mobile phase of 95:5 hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate or ninhydrin to visualize the amine).

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Section 3: Structural Elucidation and Characterization

Confirming the identity and purity of a novel compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous structural evidence. The following sections detail the expected spectral data based on the compound's structure and data from analogous molecules.

Part 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR will confirm the presence and connectivity of the protons, while ¹³C NMR identifies the unique carbon environments. ¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atom.

Protocol:

-

Sample Prep: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

Table 2: Predicted NMR Spectral Data (in CDCl₃)

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ¹H NMR | 6.6 - 7.1 | m | 3H | Ar-H | Aromatic protons, complex splitting due to H-H and H-F coupling. |

| ~4.5 | br s | 2H | -NH₂ | Broad singlet, chemical shift is concentration-dependent. | |

| 3.81 | t | 2H | -CH₂-CH₂ OH | Triplet, coupled to the adjacent CH₂ group. | |

| 2.85 | t | 2H | Ar-CH₂ -CH₂OH | Triplet, coupled to the adjacent CH₂OH group. | |

| ~2.0 | br s | 1H | -OH | Broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | ~158 (d) | d | - | C -F | Aromatic carbon attached to fluorine, shows a large C-F coupling constant. |

| ~145 (d) | d | - | C -NH₂ | Aromatic carbon attached to the amino group. | |

| 120-130 | m | - | Ar-C H | Aromatic carbons bearing hydrogen. | |

| ~115 (d) | d | - | Ar-C (ipso) | Aromatic carbon attached to the ethanol side chain. | |

| ~62 | s | - | -C H₂OH | Aliphatic carbon of the alcohol. | |

| ~35 | s | - | Ar-C H₂- | Aliphatic carbon adjacent to the aromatic ring. | |

| ¹⁹F NMR | -110 to -140 | m | - | Ar-F | Typical range for a fluorine atom on an aromatic ring. |

Part 3.2: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

-

Sample Prep: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid.

-

Analysis: Acquire the spectrum using an FTIR spectrometer.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium, Broad | O-H Stretch | Alcohol |

| 3400 & 3300 | Medium, Sharp (two bands) | N-H Stretch | Primary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (sp³) |

| 1620 - 1580 | Strong | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | Strong | N-H Bend | Primary Amine |

| 1250 - 1050 | Strong | C-F Stretch | Aryl-Fluoride |

| 1200 - 1000 | Strong | C-O Stretch | Primary Alcohol |

Part 3.3: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this purpose.

Protocol:

-

Sample Prep: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or a GC-MS interface.

-

Analysis: Acquire the mass spectrum in EI mode.

Expected Fragmentation:

-

Molecular Ion (M⁺): The parent peak should be observed at m/z = 155. As the molecule contains one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.

-

Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethanol side chain is expected. A prominent fragment would be from the loss of a CH₂OH radical (mass 31), leading to a peak at m/z = 124.

-

Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion is a common fragmentation for alcohols, which would result in a peak at m/z = 137.

Section 4: Reactivity, Stability, and Safety

Reactivity: The chemical reactivity of this compound is governed by its three primary functional groups:

-

Aromatic Amine: The primary amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. The presence of the ortho-fluoro group, being electron-withdrawing, slightly reduces the basicity and nucleophilicity of the amine compared to aniline.

-

Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or can undergo esterification and etherification reactions.

-

Fluorinated Aromatic Ring: The fluorine atom deactivates the ring towards electrophilic aromatic substitution. However, it can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine.

Stability and Storage: Like many anilines, this compound may be sensitive to light and air, potentially oxidizing and changing color over time. It should be stored in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) and kept in a cool, dark place.

Safety Precautions: While a specific Safety Data Sheet (SDS) is not available, the compound should be handled with the precautions appropriate for a novel aromatic amine and alcohol.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Toxicity: The toxicological properties have not been investigated. Aromatic amines as a class can range from irritants to toxic substances. Treat as a potentially hazardous chemical.

Section 5: Potential Applications in Drug Discovery

The structural motifs within this compound suggest several avenues for investigation in drug discovery:

-

Adrenergic System Modulation: As a phenylethanolamine derivative, it is a logical candidate for screening against adrenergic receptors (alpha and beta).[2] The specific substitution pattern may confer novel selectivity or activity profiles.

-

CNS-Active Agents: Many small, moderately lipophilic aminophenylethanols can cross the blood-brain barrier. This compound could be explored as a scaffold for developing agents targeting CNS disorders.

-

Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes, potentially imparting a more favorable pharmacokinetic profile compared to non-fluorinated analogs. This makes it an attractive building block for creating more drug-like molecules.

References

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

-

2-Fluoro-6-nitrotoluene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. (2023, January 10). National Center for Biotechnology Information. [Link]

- US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.

-

Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches. (2018, September 11). National Toxicology Program. [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. (2001, August 1). ACS Publications. [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

-

Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

-

Mass Spectrometry of Alcohols. (2025, August 11). YouTube. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2024, May 22). MDPI. [Link]

-

Phenethylamine. Wikipedia. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2018, May 17). ACS Publications. [Link]

-

An Overview of Fluorine NMR. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. biosynth.com [biosynth.com]

- 4. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. m.molbase.com [m.molbase.com]

- 8. Preparation method of 6-chloro-2-nitrotoluene - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Characterization of 2-(2-Amino-6-fluorophenyl)ethanol: A Technical Guide

Molecular Structure and Key Features

2-(2-Amino-6-fluorophenyl)ethanol possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a primary amine (-NH₂), a hydroxyl group (-OH), a fluoro-substituted aromatic ring, and an ethyl chain allows for a detailed analysis across various spectroscopic platforms.

Caption: 2D Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] The choice of solvent is critical as it must dissolve the analyte without showing interfering signals in the spectral region of interest.[3]

-

Instrumentation: Place the NMR tube in the spectrometer's probe.[4] Modern NMR spectrometers utilize a strong superconducting magnet to align the nuclear spins of the protons.[3]

-

Data Acquisition: The instrument applies a radiofrequency pulse to excite the protons. As the protons relax back to their ground state, they emit a signal that is detected and recorded as a free induction decay (FID).

-

Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which is the familiar plot of intensity versus chemical shift.[1]

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | m | 1H | Ar-H |

| ~ 6.6 - 6.8 | m | 2H | Ar-H |

| ~ 4.5 - 5.0 | br s | 2H | -NH ₂ |

| 3.89 | t | 2H | -CH ₂-OH |

| 2.95 | t | 2H | Ar-CH ₂- |

| ~ 2.0 - 2.5 | br s | 1H | -OH |

Note: Chemical shifts are predictions and may vary in an experimental spectrum. The broad singlets for the -NH₂ and -OH protons are due to chemical exchange and their chemical shifts can be highly dependent on concentration and temperature.

Interpretation:

-

The aromatic protons are expected to appear in the range of 6.6-7.2 ppm. The fluorine substituent and the amino group will influence their precise chemical shifts and coupling patterns, likely resulting in a complex multiplet.

-

The methylene group adjacent to the hydroxyl group (-CH₂-OH) is predicted to be a triplet around 3.89 ppm due to coupling with the neighboring methylene group.

-

The benzylic methylene group (Ar-CH₂-) is also expected to be a triplet around 2.95 ppm.

-

The amine and hydroxyl protons typically appear as broad singlets and their signals can be confirmed by D₂O exchange, where they would disappear from the spectrum.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: The experimental procedure is similar to that of ¹H NMR, but typically requires a higher concentration of the sample (20-50 mg) and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 (d) | C -F |

| ~ 140 - 150 | C -NH₂ |

| ~ 125 - 130 | Ar-C H |

| ~ 115 - 125 (d) | Ar-C H |

| ~ 110 - 120 | Ar-C -CH₂ |

| 62.1 | -C H₂-OH |

| 35.8 | Ar-C H₂- |

Note: The carbons in the aromatic ring that are coupled to fluorine will appear as doublets due to C-F coupling.

Interpretation:

-

The carbon atom directly bonded to the fluorine atom is expected to be significantly downfield and will appear as a doublet.

-

The carbon atom bonded to the amino group will also be downfield.

-

The remaining aromatic carbons will appear in the typical aromatic region.

-

The aliphatic carbons of the ethanol side chain will be the most upfield signals.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to account for any atmospheric or instrumental absorptions.[5]

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[6]

-

Sample Scan: An IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The transmitted light is then sent to the detector.

-

Data Processing: The instrument's software ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

Caption: ATR-FTIR Experimental Workflow.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400 - 3200 | Broad, Medium | O-H | Stretching |

| 3300 - 3500 | Medium | N-H | Stretching (doublet for primary amine) |

| 3000 - 3100 | Medium | C-H (aromatic) | Stretching |

| 2850 - 2960 | Medium | C-H (aliphatic) | Stretching |

| 1600 - 1650 | Medium | N-H | Bending |

| 1450 - 1600 | Medium to Strong | C=C | Aromatic Ring Stretching |

| 1200 - 1300 | Strong | C-N | Stretching |

| 1000 - 1250 | Strong | C-O | Stretching |

| 1000 - 1400 | Strong | C-F | Stretching |

Interpretation:

-

A broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol, likely broadened by hydrogen bonding.

-

The N-H stretching of the primary amine should appear as a doublet in the 3300-3500 cm⁻¹ range.

-

The presence of both aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.

-

Strong absorptions corresponding to C-O, C-N, and C-F stretching will be present in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the sample, causing ionization and fragmentation of the molecule.[8] The resulting pattern of fragments provides valuable information about the molecular weight and structure of the compound.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[9]

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and fragment ions.[8][9]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₀FNO) is 155.17 g/mol . Therefore, the molecular ion peak is expected at m/z = 155 .

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z = 137 (M - 18) could result from the loss of a water molecule.

-

Loss of CH₂OH: Alpha-cleavage next to the oxygen atom could lead to the loss of a CH₂OH radical, resulting in a fragment at m/z = 124 (M - 31).

-

Benzylic Cleavage: Cleavage of the C-C bond between the two aliphatic carbons would be a favorable fragmentation, leading to the formation of a stable benzylic cation at m/z = 124 .

-

Loss of C₂H₄O: A McLafferty-like rearrangement could potentially lead to the loss of ethylene oxide, although this is less common for this structure.

-

Caption: Plausible Fragmentation Pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, based on predictive models and established principles, provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed picture of the molecule's structure, which can be used to confirm its identity and assess its purity in a research or drug development setting. It is imperative for researchers to compare experimentally obtained data with these predictions to achieve a conclusive structural assignment.

References

-

How to Predict NMR in ChemDraw. (2023, September 11). YouTube. Retrieved from [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. Retrieved from [Link]

-

Practical Experiments in the Fundamentals of Mass Spectrometry. HTDS. Retrieved from [Link]

-

The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

-

FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved from [Link]

-

McBrayer, D. N., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS One, 19(2), e0297752. Retrieved from [Link]

-

The Mass Spectrometry Experiment. Oregon State University. Retrieved from [Link]

-

Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. Organic Chemistry Data. Retrieved from [Link]

-

Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy. University of Texas at Dallas. Retrieved from [Link]

-

Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PMC - NIH. Retrieved from [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [Link]

-

NMR Spectroscopy. MSU Chemistry. Retrieved from [Link]

-

Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. ResearchGate. Retrieved from [Link]

-

The Mass Spectrometry Experiment. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Kentucky. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. Bruker. Retrieved from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Basics for the absolute novice [jeolusa.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. organomation.com [organomation.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An Investigative Guide to the Potential Biological Activities of 2-(2-Amino-6-fluorophenyl)ethanol

Abstract

This technical guide outlines a comprehensive strategy for the systematic investigation of the potential biological activities of the novel compound, 2-(2-Amino-6-fluorophenyl)ethanol. Given the absence of existing literature on its bioactivity, this document leverages the principle of structural analogy to postulate potential therapeutic applications and proposes a tiered, multi-faceted experimental workflow. The core structure, featuring a phenylethanolamine scaffold, an aniline moiety, and fluorine substitution, suggests potential for anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This guide provides detailed, field-proven protocols for a cascade of in vitro assays, from initial high-throughput screening to more complex mechanistic studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to thoroughly characterize the pharmacological profile of this and similar novel chemical entities.

Introduction: Compound Rationale and Structural Analysis

The exploration of novel chemical entities is a cornerstone of modern drug discovery. The compound this compound presents a unique combination of pharmacophoric features that warrant a thorough investigation into its potential biological activities.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀FNO

-

Core Scaffolds:

-

Phenylethanolamine: This scaffold is present in numerous biologically active molecules and neurotransmitters, including norepinephrine and epinephrine.[1][2] It is known to interact with various receptors and enzymes, particularly within the cardiovascular and central nervous systems.[3]

-

Fluoroaniline: The presence of a fluorine atom on the aniline ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability. Fluorine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer and antifungal effects.[4][5][6]

-

The strategic placement of the amino, fluoro, and ethanol groups creates a molecule with potential for diverse molecular interactions, including hydrogen bonding and specific receptor engagement.

The Rationale for Investigation: Postulated Activities

Based on these structural motifs, we can formulate several primary hypotheses for the biological activity of this compound:

-

Anticancer Activity: Fluoroaniline derivatives have been synthesized and investigated for their cytotoxic effects against various cancer cell lines.[4][7][8]

-

CNS Activity: The phenylethanolamine core is a well-established pharmacophore for adrenergic and other CNS receptors.[1][9] Furthermore, its structural similarity to neurotransmitters suggests potential interaction with targets like the GABA-A receptor.[10]

-

Anti-inflammatory Activity: Many small aromatic molecules interfere with inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes.

-

Antimicrobial Activity: Aromatic amines and fluorinated compounds are known classes of antimicrobial agents.[7]

A Tiered Strategy for Biological Activity Screening

A logical, tiered approach is essential for efficiently screening a novel compound. This strategy prioritizes broad, cost-effective primary assays to identify potential "hits," which are then subjected to more specific secondary and mechanistic assays to confirm activity and elucidate the mechanism of action.

Proposed Screening Workflow

The following workflow provides a systematic path from initial broad screening to more focused mechanistic studies.

Caption: Tiered screening workflow for this compound.

Tier 1: Detailed Protocols for Primary Screening

The initial screening phase is designed to rapidly assess the compound across a diverse set of biological targets.

Protocol: Anticancer Activity via MTT Cytotoxicity Assay

This protocol determines the compound's ability to reduce the viability of cancer cells, a primary indicator of cytotoxic or cytostatic potential.[11] The MTT assay is a widely accepted colorimetric method for this purpose.[12]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in serum-free medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Self-Validation: The inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls in every plate ensures the assay is performing as expected and validates the results of the test compound.

Alternative High-Throughput Approach: For broader screening, submission of the compound to the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen is a powerful option.[16][17] This service tests compounds against 60 different human cancer cell lines, providing a comprehensive profile of anti-proliferative activity.[13][16] The modern HTS384 format uses a luminescent readout for increased precision and throughput.[18]

Protocol: Antimicrobial Susceptibility via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.[19]

Principle: The compound is serially diluted in a 96-well plate, and a standardized inoculum of bacteria is added. After incubation, the wells are visually inspected for turbidity to determine the MIC.[19]

Step-by-Step Methodology:

-

Inoculum Preparation: Culture a bacterial strain (e.g., E. coli, S. aureus) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[19] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (MHB).[20]

-

Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of a concentrated stock of the test compound to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no growth is observed.

-

Analysis: The MIC value is reported in µg/mL or µM.

Self-Validation: Each plate must include a positive control well (bacteria, no compound) which should show robust growth, and a negative control well (broth only) which should remain clear. A known antibiotic (e.g., ampicillin) should be run in parallel to validate the susceptibility of the test organism.

Tier 2: Mechanistic Elucidation for Positive Hits

If a compound shows promising activity in Tier 1 screens, the next logical step is to investigate its potential mechanism of action.

Investigating Anticancer Mechanism: Signaling Pathway Analysis

A frequent mechanism of action for anticancer compounds is the modulation of key signaling pathways that control cell proliferation and survival.[21] The PI3K/Akt and MAPK/ERK pathways are often dysregulated in cancer and represent high-value targets.[22][23][24]

Hypothesized Signaling Pathway: MAPK/ERK

The MAPK/ERK pathway is a critical signaling cascade that transduces signals from cell surface receptors to regulate gene expression related to cell growth, proliferation, and survival.[21][25] Its hyperactivation is a common feature in many cancers.[25]

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Experimental Validation: To test this hypothesis, cancer cells would be treated with the compound, and Western blot analysis would be used to measure the phosphorylation status of key proteins in the cascade (e.g., p-ERK, p-MEK). A reduction in phosphorylation would support an inhibitory mechanism.

Investigating CNS Activity: Radioligand Binding Assay

For hits in CNS-related screens, radioligand binding assays are the gold standard for confirming direct interaction with a receptor and determining binding affinity.

Protocol: GABA-A Receptor Binding Assay

Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand (e.g., [³H]muscimol) from the GABA-A receptor in prepared brain tissue membranes.[26][27]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer. Perform a series of centrifugations to isolate the cell membrane fraction containing the GABA-A receptors.[26][27]

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand ([³H]muscimol), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at 4°C for a defined period (e.g., 45 minutes) to allow the binding to reach equilibrium.[26][27]

-

Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

-

Data Acquisition: Quantify the radioactivity trapped on each filter using a liquid scintillation counter.

-

Analysis: Calculate the specific binding at each concentration of the test compound. Plot the data to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki).

Self-Validation: The assay must include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radioactive ligand, like GABA).[27] Specific binding is calculated as the difference between total and non-specific binding.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Example Summary of Primary Screening Results

| Assay Type | Target/Cell Line | Endpoint | Result (at 10 µM) | Hit? (Y/N) |

| Anticancer | MCF-7 (Breast Cancer) | % Viability | 45.2% | Y |

| A549 (Lung Cancer) | % Viability | 88.1% | N | |

| Antimicrobial | S. aureus | MIC (µg/mL) | >128 | N |

| E. coli | MIC (µg/mL) | >128 | N | |

| Anti-inflammatory | COX-1 Enzyme | % Inhibition | 15.6% | N |

| CNS Binding | GABA-A Receptor | % Displacement | 65.7% | Y |

Table 2: Example Dose-Response Data for Confirmed Hits

| Compound | Target/Cell Line | Parameter | Value | 95% CI |

| This compound | MCF-7 | IC₅₀ | 8.5 µM | 7.2 - 9.9 µM |

| This compound | GABA-A Receptor | Ki | 250 nM | 210 - 295 nM |

Conclusion and Future Directions

This guide presents a scientifically rigorous and logically structured framework for the initial characterization of this compound. The proposed tiered workflow, beginning with broad-spectrum primary screening and progressing to targeted mechanistic studies, ensures an efficient use of resources while maximizing the potential for discovering significant biological activity. Positive results from this investigative cascade would provide a strong foundation for more advanced preclinical studies, including lead optimization, in vivo efficacy models, and ADME/Tox profiling, ultimately paving the way for potential therapeutic development.

References

-

Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. Current Protocols in Neuroscience. Retrieved from [Link]

-

Arunkumar, B., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Molecular and Cellular Biochemistry, 476(3), 1337-1351. Retrieved from [Link]

-

Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. The Lancet Oncology, 6(12), 941-952. Retrieved from [Link]

-

Grunewald, G. L., et al. (2002). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 45(25), 5647-5655. Retrieved from [Link]

-

Gkouveris, I., & Nikitakis, N. G. (2017). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. Cancers, 9(7), 85. Retrieved from [Link]

-

National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved from [Link]

-

Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

-

Arunkumar, B., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Molecular Structure, 1222, 128913. Retrieved from [Link]

-

National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

-

Jones, R. N., & Fuchs, P. C. (1976). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 9(4), 699-701. Retrieved from [Link]

-

Close, D. A., et al. (2019). Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations. SLAS Discovery, 24(3), 242-263. Retrieved from [Link]

-

Wadhwa, R., & Rai, S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

-

Grunewald, G. L., et al. (2007). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Journal of Medicinal Chemistry, 50(15), 3644-3652. Retrieved from [Link]

-

Arunkumar, B., et al. (2025). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. ResearchGate. Retrieved from [Link]

-

Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Experimental and Therapeutic Medicine, 19(3), 1997-2007. Retrieved from [Link]

-

University of North Carolina Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Retrieved from [Link]

-

Rascio, F., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(16), 3949. Retrieved from [Link]

-

Kim, J. Y., et al. (2024). Role of Phenylethanolamine-N-methyltransferase on Nicotine-Induced Vasodilation in Rat Cerebral Arteries. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]

-

Wikipedia. (n.d.). NCI-60. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. Retrieved from [Link]

-

Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Targeting PI3K Signaling in Cancer. Retrieved from [Link]

-

Elabscience. (n.d.). Cyclooxygenase (COX) Activity Fluorometric Assay Kit. Retrieved from [Link]

-

Al-Fatlawi, A. A. (2023). MTT Assay protocol. protocols.io. Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3439. Retrieved from [Link]

-

Arunkumar, B., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Taylor & Francis Online. Retrieved from [Link]

-

Kolář, M. H., & Hobza, P. (2012). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PLoS ONE, 7(5), e35808. Retrieved from [Link]

-

Kunkel, M. W., et al. (2022). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research, 82(15), 2639-2642. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Sciensano. (2024). Antimicrobial susceptibility (Broth microdilution). Retrieved from [Link]

-

Sieghart, W. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Pharmacology, 6, 193. Retrieved from [Link]

-

Li, Y., et al. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 3. Role of Phenylethanolamine-N-methyltransferase on Nicotine-Induced Vasodilation in Rat Cerebral Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]